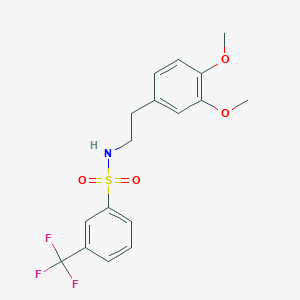

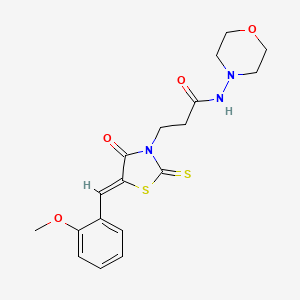

N-(3,4-dimethoxyphenethyl)-3-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of appropriate anilines with sulfonyl chlorides in an aqueous or organic medium. For instance, the efficient synthesis of related compounds has been described through multi-step reactions that involve initial aniline modifications followed by sulfonylation (Wu et al., 2013). These methods emphasize the importance of reaction conditions such as solvents, temperature, and the nature of the starting materials in determining yield and purity.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of the sulfonyl (SO2NH) group attached to an aromatic ring, which significantly influences their chemical behavior and biological activity. X-ray crystallography studies provide detailed insights into the arrangement of atoms, the geometry of the molecule, and intermolecular interactions, such as hydrogen bonding, that can affect their stability and reactivity (Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, including sulfonation, nitration, and halogenation, which alter their chemical properties and potential biological activity. The functional groups present in these molecules, such as the dimethoxyphenethyl and trifluoromethyl groups, play a crucial role in determining their reactivity and interactions with biological targets (Dudutienė et al., 2013).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are crucial for their application in drug formulation and delivery. The presence of specific substituents like the 3,4-dimethoxyphenethyl group can affect these physical properties, impacting their pharmaceutical utility.

Chemical Properties Analysis

The chemical properties of N-(3,4-dimethoxyphenethyl)-3-(trifluoromethyl)benzenesulfonamide, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are shaped by the electronic effects of the substituents on the aromatic ring. Studies on similar molecules highlight the role of the sulfonyl group in mediating biological activity through interactions with enzymes and receptors (Nocentini et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Enzymatic Inhibition

Benzenesulfonamide derivatives have shown moderate to high activity against both Gram-positive and Gram-negative bacterial strains. Some molecules within this class have demonstrated good inhibition of α-glucosidase enzyme, suggesting their potential in managing diabetes and other metabolic disorders. The compounds have also exhibited varying levels of cytotoxicity, indicating their possible application in cancer research (Abbasi et al., 2016).

Neurological Disease Research

Specific benzenesulfonamide derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These inhibitors have shown potential in neurological disease research, particularly in understanding the role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer Activity

Some benzenesulfonamide derivatives have demonstrated excellent in vitro antitumor activity against various cancer cell lines, including HepG2 and MCF-7. These findings suggest the potential of these compounds in the development of new anticancer agents (Fahim & Shalaby, 2019).

Enzyme Inhibition for Therapeutic Applications

The synthesis of novel benzenesulfonamide derivatives has been directed towards exploring their enzyme inhibition potential, particularly against lipoxygenase and chymotrypsin enzymes. These enzymes are involved in inflammatory processes, and their inhibition could lead to the development of new anti-inflammatory drugs (Aziz‐ur‐Rehman et al., 2014).

Antioxidant and Neuroprotective Properties

Benzenesulfonamide derivatives incorporating 1,3,5-triazine motifs have been investigated for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are associated with neurodegenerative diseases like Alzheimer's, making these compounds of interest in neuroprotective drug research (Lolak et al., 2020).

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO4S/c1-24-15-7-6-12(10-16(15)25-2)8-9-21-26(22,23)14-5-3-4-13(11-14)17(18,19)20/h3-7,10-11,21H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFENXYIPQFRXEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2482280.png)

![2-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2482281.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,4-dichlorophenoxy)ethanehydrazonamide](/img/structure/B2482282.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482283.png)

![2-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2482289.png)

![methyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2482292.png)

![1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482296.png)

![Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2482298.png)

![(2Z)-6-nitro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2482299.png)